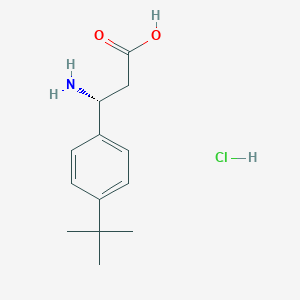
1-Boc-4-シアノ-4-ヒドロキシピペリジン
概要
説明
1-Boc-4-cyano-4-hydroxypiperidine is an organic compound with the molecular formula C11H18N2O3 . It has an average mass of 226.272 Da and a monoisotopic mass of 226.131744 Da . This compound is commonly used in the field of organic chemistry as a protecting group.
Synthesis Analysis
The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is treated with distilled water and liquid ammonia to achieve alkalinity . The mixture is then extracted with toluene, dried with anhydrous magnesium sulfate, and vacuum filtered to obtain 4-piperidone . The 4-piperidone is then dissolved in methanol, sodium borohydride is added, and the mixture is refluxed . After concentration, dilute hydrochloric acid is added to adjust the pH value, and dichloromethane is added to separate out the water layer . The organic phase is retained, dried with anhydrous magnesium sulfate overnight, and vacuum filtered . After concentration, n-hexane is added, and the mixture is refrigerated to crystallize . The crystals are vacuum filtered, methanol, potassium carbonate, and di-tert-butyl dicarbonate are added, and the mixture is refluxed . After filtering and concentrating, petroleum ether is added, and the mixture is refrigerated to crystallize, thereby obtaining the final white crystal product .Molecular Structure Analysis
The molecular structure of 1-Boc-4-cyano-4-hydroxypiperidine consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
1-Boc-4-cyano-4-hydroxypiperidine is an organic heterocyclic compound, which can be used as pharmaceutical intermediates . The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine is through the dehydration of oximes and amides to nitriles .Physical and Chemical Properties Analysis
1-Boc-4-cyano-4-hydroxypiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 370.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 71.4±6.0 kJ/mol and a flash point of 177.7±27.9 °C . The compound has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 74 Å2, and a molar volume of 193.8±5.0 cm3 .科学的研究の応用
N-複素環式アルキルエーテルの合成
“1-Boc-4-シアノ-4-ヒドロキシピペリジン”は、ミッツノブ反応によるN-複素環式アルキルエーテルの合成に使用されます 。ミッツノブ反応は、第一級または第二級アルコールをエステル、エーテル、アミン、およびチオエーテルに変換する有機反応です。
置換ピペリジンの形成
この化合物は、置換ピペリジンを含む様々なピペリジン誘導体の形成において役割を果たします 。置換ピペリジンは、1つ以上の基で置換されたピペリジン環を含む有機化合物のクラスです。それらは製薬業界において重要であり、多くのクラスの薬物中に存在します。
スピロピペリジンの形成
“1-Boc-4-シアノ-4-ヒドロキシピペリジン”は、スピロピペリジンの形成にも関与することができます 。スピロピペリジンは、ピペリジン環と別の環状構造が単一の原子を共有する有機化合物のタイプです。それらは、潜在的な薬理学的特性について研究されてきました。
縮合ピペリジンの形成
この化合物は、縮合ピペリジンの形成にも使用されます 。縮合ピペリジンは、ピペリジン環が1つ以上の他の環と縮合した有機化合物のクラスです。
ピペリジノンの形成
“1-Boc-4-シアノ-4-ヒドロキシピペリジン”は、ピペリジノンの形成に使用されます 。ピペリジノンは、ピペリジン環とケトン基を含む有機化合物のクラスです。それらは、様々な医薬品の合成に使用されます。
製薬用途
“1-Boc-4-シアノ-4-ヒドロキシピペリジン”から合成されたものを含むピペリジン誘導体は、20を超えるクラスの医薬品に見られます 。それらは、それらの生物学的活性のために、潜在的な薬物の開発に使用されます。
潜在的な薬物の生物学的評価
この化合物は、ピペリジン部分を含む潜在的な薬物の発見と生物学的評価に使用されます 。これには、これらの潜在的な薬物の生物学的活性を実験室設定でテストすることが含まれます。
銅触媒によるN-対O-アリール化の研究
“1-Boc-4-シアノ-4-ヒドロキシピペリジン”は、銅触媒によるN-対O-アリール化の研究に使用することができます 。これは、アリール基が分子に導入される化学反応のタイプであり、銅によって触媒されます。この反応は、複雑な有機分子の合成において重要です。
作用機序
Mode of Action
It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . The exact interaction of 1-Boc-4-cyano-4-hydroxypiperidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of N-heterocyclic alkyl ethers
Result of Action
As the compound is used in the synthesis of N-heterocyclic alkyl ethers , it can be inferred that it may have a role in the formation of these ethers.
Safety and Hazards
1-Boc-4-cyano-4-hydroxypiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
生化学分析
Biochemical Properties
1-Boc-4-cyano-4-hydroxypiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, facilitating its integration into biochemical pathways .
Cellular Effects
1-Boc-4-cyano-4-hydroxypiperidine influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cellular proliferation and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of 1-Boc-4-cyano-4-hydroxypiperidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-cyano-4-hydroxypiperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-4-cyano-4-hydroxypiperidine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
1-Boc-4-cyano-4-hydroxypiperidine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions . The compound can also affect metabolic flux by altering the levels of key metabolites in these pathways.
Transport and Distribution
Within cells and tissues, 1-Boc-4-cyano-4-hydroxypiperidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
1-Boc-4-cyano-4-hydroxypiperidine is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
特性
IUPAC Name |
tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGFFFOCPKWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694600 | |
| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908140-15-8 | |
| Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
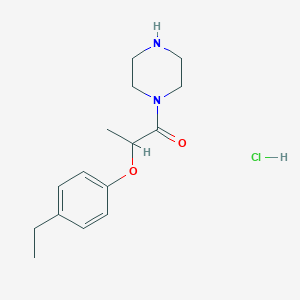



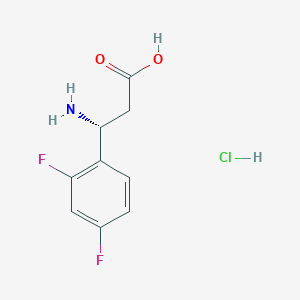
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)

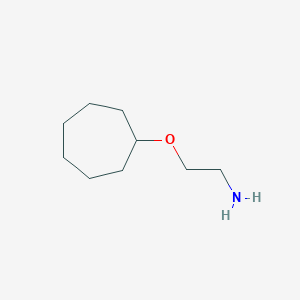

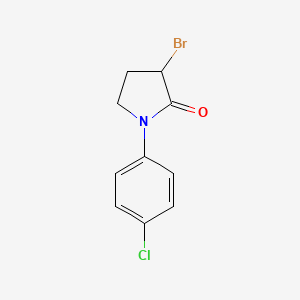
amine hydrochloride](/img/structure/B1441446.png)

